molecular formula C12H13FN2 B14129285 2-Amino-6-fluoro-3-propylquinoline CAS No. 948293-78-5

2-Amino-6-fluoro-3-propylquinoline

Cat. No.: B14129285
CAS No.: 948293-78-5
M. Wt: 204.24 g/mol
InChI Key: SUSSJKYSKQUPDC-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13FN2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. The presence of the amino group, fluorine atom, and propyl group in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-propylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Another method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters in the presence of a dehydrating agent. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce the propyl group and fluorine atom into the quinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-fluoro-3-propylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication and repair processes. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-fluoro-3-propylquinoline is unique due to the combination of the amino group, fluorine atom, and propyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

948293-78-5

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

6-fluoro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13FN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

SUSSJKYSKQUPDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)F)N

Origin of Product

United States

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